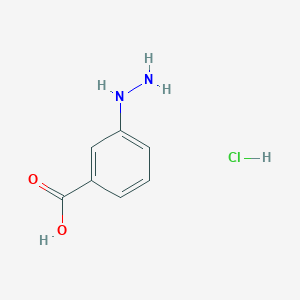

3-Hydrazinobenzoic acid hydrochloride

Description

Contextualization within Hydrazine (B178648) and Benzoic Acid Chemistry

To understand 3-hydrazinobenzoic acid hydrochloride, it is essential to first consider its parent chemical families: hydrazines and benzoic acid.

Hydrazine (N₂H₄) is an inorganic compound consisting of two singly bonded nitrogen atoms, each bonded to two hydrogen atoms. wikipedia.orgrsc.org It is a colorless, flammable liquid with an ammonia-like odor. wikipedia.org Hydrazine and its derivatives, known as hydrazines, are characterized by the presence of a nitrogen-nitrogen single bond and are recognized for their basicity and strong reducing properties. wikipedia.orgrsc.orgwikipedia.org They are versatile reagents in organic chemistry, famously used in reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org Hydrazines serve as precursors in the manufacturing of a wide range of products, including pharmaceuticals, agrochemicals, and polymer foams. wikipedia.orgturito.com

Benzoic Acid (C₆H₅COOH) is the simplest aromatic carboxylic acid. wikipedia.org It consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.orgbyjus.com Appearing as a white, crystalline solid, benzoic acid is a weak acid that occurs naturally in many plants. wikipedia.orgfiveable.me It is a crucial precursor for the industrial synthesis of numerous organic substances. wikipedia.org Its chemical reactivity can involve either the carboxyl group or the aromatic ring, allowing for the creation of a vast array of derivatives like esters and amides. fiveable.me

This compound emerges from the combination of these two structural motifs. It possesses the aromatic ring and carboxyl group of benzoic acid, with a hydrazinyl functional group substituted onto the ring. This substitution imparts the reactive properties of a hydrazine derivative to the benzoic acid structure, creating a bifunctional molecule with distinct chemical characteristics.

Significance in Chemical Synthesis and Medicinal Chemistry Research

This compound is a significant intermediate in chemical synthesis. google.com It is primarily used in the production of more complex heterocyclic compounds, such as indoles and pyrazolone (B3327878) derivatives. google.com The presence of both the carboxylic acid and the hydrazinyl group provides two distinct points for chemical modification, making it a valuable building block for constructing diverse molecular architectures.

In the realm of medicinal chemistry, hydrazinobenzoic acid derivatives are a subject of considerable research interest. Although research on the 3-isomer hydrochloride specifically is limited in the provided results, studies on related isomers, such as 4-hydrazinobenzoic acid, highlight the potential of this chemical class. For instance, various derivatives of 4-hydrazinobenzoic acid have been synthesized and evaluated for their potential as anticancer and antioxidant agents. sci-hub.seacs.orgresearchgate.net These studies explore how modifications to the hydrazinobenzoic acid scaffold can lead to compounds with significant biological activity. sci-hub.seacs.org The hydrazone and isothiocyanate derivatives of 4-hydrazinobenzoic acid, for example, have shown promising cytotoxic effects against certain cancer cell lines and notable antioxidant properties in various in-vitro assays. sci-hub.seresearchgate.net This broader research context suggests the potential utility of this compound as a scaffold for developing new therapeutic agents.

Historical Overview of Research on Hydrazinobenzoic Acid Derivatives

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONFQPJFIKYVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512429 | |

| Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87565-98-8 | |

| Record name | Benzoic acid, 3-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87565-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Hydrazinobenzoic Acid Hydrochloride

The primary and most well-documented method for synthesizing this compound involves a two-step process starting from 3-aminobenzoic acid. chemicalbook.comgoogle.com

The conversion of 3-aminobenzoic acid to its corresponding hydrazine (B178648) derivative is achieved through an initial diazotization reaction, followed by a reduction step. chemicalbook.comgoogle.com The general process involves converting the primary aromatic amine (3-aminobenzoic acid) into a diazonium salt, which is then reduced to the desired hydrazine compound. google.comscirp.org

The first stage is the diazotization of 3-aminobenzoic acid. This is typically carried out in a hydrochloric acid medium at low temperatures (0–5 °C) by adding an aqueous solution of sodium nitrite (B80452). chemicalbook.comgoogle.com This reaction forms the intermediate 3-diazoniobenzoate (B1253096) salt. nih.gov

The second stage involves the reduction of this diazonium salt. A common reducing agent for this transformation is tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid. chemicalbook.com Alternatively, sodium metabisulfite (B1197395) can be employed as the reducing agent. google.comgoogle.com The reduction step leads to the formation of 3-hydrazinobenzoic acid, which is isolated as its hydrochloride salt. google.com

Optimizing reaction parameters is crucial for maximizing yield and purity.

Temperature: Strict temperature control is essential. The diazotization step requires low temperatures, typically between 0 °C and 5 °C, to ensure the stability of the diazonium salt. chemicalbook.comgoogle.com The subsequent reduction reaction temperature can vary; for instance, when using tin(II) chloride, the reaction may be initiated at 0 °C and then allowed to proceed at room temperature. chemicalbook.com When sodium metabisulfite is the reducing agent, the reduction may be performed at a controlled temperature of 15–25 °C. google.comgoogle.com

pH: The pH of the medium is a critical factor. Diazotization is performed in a strongly acidic medium, such as concentrated hydrochloric acid, which corresponds to a pH below 2. google.com For the reduction step using sodium metabisulfite, the pH is adjusted to a range of 7 to 9. google.comgoogle.comgoogle.com

Reagents: The molar ratio of reactants significantly influences the outcome. For the diazotization of a similar starting material, a molar ratio of the amino compound to hydrochloric acid to sodium nitrite of 1 : 2.5–3 : 1–1.1 has been reported as effective. google.com For the reduction step, an excess of the reducing agent like tin(II) chloride is used to ensure complete conversion of the diazonium salt. chemicalbook.com

| Step | Parameter | Condition | Source |

|---|---|---|---|

| Diazotization | Starting Material | 3-Aminobenzoic Acid | chemicalbook.comgoogle.com |

| Temperature | 0–5 °C | chemicalbook.comgoogle.com | |

| pH / Medium | <2 / Conc. HCl | google.com | |

| Reduction | Reducing Agent | Tin(II) Chloride or Sodium Metabisulfite | chemicalbook.comgoogle.com |

| Temperature | 0–20 °C (SnCl₂); 15–25 °C (Na₂S₂O₅) | chemicalbook.comgoogle.com | |

| pH | 7–9 (with Na₂S₂O₅) | google.comgoogle.com |

Following the synthesis, the crude product requires purification to achieve the desired quality. A reported synthesis using the tin(II) chloride reduction method achieved a yield of 81% after purification. chemicalbook.com Another method utilizing sodium metabisulfite as the reductant reported a molar yield of 82.9% with a purity of 98.35%. google.com

Common purification techniques include:

Precipitation and Filtration: The product, this compound, often precipitates from the reaction mixture upon cooling. google.com This precipitate is then collected by filtration. chemicalbook.comgoogle.com

Washing: The filtered solid is typically washed with solvents like ethanol (B145695) and ether to remove unreacted starting materials and by-products. chemicalbook.com

Decolorization: The use of activated carbon (gac) can be employed to decolorize the product solution before crystallization, yielding a colorless final product. google.com

Chromatography: For higher purity, column chromatography on silica (B1680970) gel can be utilized to isolate the final compound. chemicalbook.com

Based on available search results, the diazotization-reduction of 3-aminobenzoic acid is the overwhelmingly prevalent and established synthetic route. chemicalbook.comgoogle.com While other general methods for forming hydrazine derivatives exist, specific, fully-documented alternative pathways for the synthesis of this compound were not prominently found in the searched literature.

Diazotization-Reduction Approach from 3-Aminobenzoic Acid

Chemical Reactivity of the Hydrazine Functional Group

The hydrazine group (-NHNH₂) is a powerful nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This functionality is central to the chemical reactivity of this compound and allows it to be a versatile building block in organic synthesis. acs.orgnih.gov

The hydrazine moiety in hydrazinobenzoic acid derivatives readily participates in nucleophilic reactions. One of the most common transformations is its reaction with carbonyl compounds. Hydrazines can act as nucleophiles in coupling reactions with the electrophilic carbon of active methylene (B1212753) groups, such as those in malononitrile (B47326) and ethyl cyanoacetate, to form hydrazone derivatives. questjournals.org

Furthermore, the hydrazine group is fundamental in the synthesis of various nitrogen-containing heterocyclic systems. acs.orgnih.gov For instance, hydrazides can undergo cyclization reactions to form heterocycles like 1,3,4-oxadiazoles. rsc.org Thiosemicarbazides, which can be derived from hydrazines, are precursors to 1,3,4-thiadiazole (B1197879) derivatives through oxidative cyclization. nih.gov These reactions underscore the nucleophilic character of the hydrazine group, where it attacks an electrophilic center, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds, often followed by a cyclization/dehydration step to yield the stable heterocyclic ring.

Condensation Reactions

The hydrazino group of 3-hydrazinobenzoic acid is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds. These reactions are fundamental in constructing more complex molecular architectures.

The reaction of this compound with aldehydes or ketones under appropriate conditions yields hydrazone derivatives. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.gov Acylhydrazones, a related class of compounds, are typically synthesized through the condensation of an acid hydrazide with an aldehyde or ketone. nih.gov The general synthesis often involves refluxing the reactants in a solvent like ethanol, sometimes with the addition of an acid catalyst to facilitate the reaction.

The resulting hydrazones are characterized by the C=N-NH- linkage and are valuable intermediates in organic synthesis. The formation of these derivatives can be tailored by selecting various aldehyde or ketone starting materials, leading to a wide array of substituted hydrazones with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Hydrazone Formation from Hydrazides and Carbonyl Compounds

| Hydrazide Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |

| 2-Iodobenzohydrazide | 3,5-Dichloro-2-hydroxybenzaldehyde | N'-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide | Condensation | nih.gov |

| 3-Iodobenzohydrazide | 3,5-Dichloro-2-hydroxybenzaldehyde | N'-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide | Condensation | nih.gov |

| 4-Iodobenzohydrazide | Various substituted aldehydes | N'-[(Aryl)methylidene]-4-iodobenzohydrazide | Condensation | nih.gov |

This compound serves as a key precursor in the synthesis of heterocyclic compounds, most notably indazolones. google.com Indazolones are a class of bicyclic heteroaromatic compounds with significant interest in pharmaceutical research. The synthesis can be achieved through a diazotization reaction of an aminobenzoic acid, followed by reduction to the corresponding hydrazine derivative, which then undergoes cyclization. google.comorgsyn.org

One established method for preparing o-hydrazinobenzoic acid hydrochloride, an isomer of the title compound, involves the diazotization of anthranilic acid, followed by reduction of the diazonium salt. orgsyn.org A similar principle can be applied to the synthesis of 3-hydrazinobenzoic acid from 3-aminobenzoic acid. chemicalbook.com The subsequent intramolecular cyclization of the hydrazinobenzoic acid, often under heating, leads to the formation of the indazolone ring system. This process is a crucial step in the synthesis of various indazole derivatives. google.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a range of reactions typical of this functional group, allowing for the synthesis of various esters, amides, and other derivatives.

The carboxylic acid functionality of 3-hydrazinobenzoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product.

For instance, the synthesis of 3-hydrazino-benzoic acid ethyl ester has been reported, demonstrating the feasibility of this transformation. wikipedia.org The general procedure involves reacting the carboxylic acid with the desired alcohol (e.g., ethanol) and a catalytic amount of a strong acid like sulfuric acid.

Table 2: Synthesis of 3-Hydrazino-Benzoic Acid Ethyl Ester

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Aminobenzoic acid ethyl ester | 1. HCl, NaNO2, H2O2. SnCl2·H2O, HCl | Ethyl 3-hydrazinobenzoate | 91.7% | wikipedia.org |

The carboxylic acid group of 3-hydrazinobenzoic acid can be converted into an amide by reaction with an amine. The direct condensation of a carboxylic acid and an amine typically requires high temperatures to drive off the water formed. researchgate.net More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester, which then readily reacts with an amine to form the amide bond. researchgate.net

The synthesis of amides from carboxylic acids can also be facilitated by coupling agents. For example, titanium tetrachloride (TiCl4) has been shown to mediate the direct condensation of carboxylic acids and amines. doubtnut.com Another approach involves the use of N-2-nitrophenyl hydrazonyl bromides, which can rearrange to form amide bonds. umich.edu These methods provide versatile routes to a wide range of amide derivatives from carboxylic acid precursors.

Further derivatization of the hydrazine moiety can lead to other classes of compounds. For example, N-sulfinylhydrazines can be prepared by reacting hydrazines with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) or triethylamine. wikipedia.org This reaction would introduce a sulfinyl group (-S=O) onto one of the nitrogen atoms of the hydrazine.

Given that thionyl chloride also reacts with carboxylic acids to form acyl chlorides, the reaction of 3-hydrazinobenzoic acid with thionyl chloride could potentially lead to derivatives at both the carboxylic acid and hydrazine functional groups. For instance, N-acylhydrazones have been shown to react with thionyl chloride to yield N-arylhydrazonoyl chlorides. The specific product, such as 3-(2-sulfinylhydrazino)benzoic acid or its corresponding acyl chloride, would depend on the reaction conditions and the stoichiometry of the reagents used.

Stability and Decomposition Pathways

This compound is an important intermediate in chemical synthesis. google.com Understanding its stability and decomposition characteristics is crucial for its proper handling, storage, and application in subsequent chemical reactions.

The stability of this compound is influenced by several environmental factors, most notably temperature and pH.

Temperature: The compound is generally stable under normal handling and storage conditions. synquestlabs.com For long-term storage, temperatures of -20°C, under nitrogen, are recommended to maintain its integrity. chemicalbook.comchemicalbook.com Other sources suggest storage at room temperature is also acceptable. sigmaaldrich.com The compound should be kept away from sources of heat and flame. synquestlabs.com

While stable at lower temperatures, the compound's stability decreases at elevated temperatures. For instance, in its synthesis, the hydrolysis step to generate the hydrochloride salt is conducted at high temperatures, between 95°C and 100°C, for a short duration of 25 to 35 minutes, indicating it can withstand these conditions for a limited time in an acidic medium. google.com Thermal decomposition can occur, and the material is considered a slight hazard in terms of its potential to become unstable at high temperatures and pressures. synquestlabs.com

pH: The hydrolytic stability of hydrazones, and by extension the hydrazino group, is known to be pH-dependent, with hydrolysis being catalyzed by acid. nih.gov In the synthesis of this compound, the final step involves hydrolysis under the action of hydrochloric acid, highlighting its formation and stability in a low pH environment. google.com The pKa of the parent compound, 3-Hydrazinobenzoic acid, is predicted to be 3.96, which influences its ionic form at different pH values. chemicalbook.comchemicalbook.com

Table 1: Stability Conditions for this compound

| Parameter | Condition | Stability Profile | Source(s) |

| Temperature | Normal handling and storage | Stable | synquestlabs.com |

| Long-term storage | Recommended at -20°C under nitrogen | chemicalbook.comchemicalbook.com | |

| High temperature | Becomes unstable; keep away from heat | synquestlabs.com | |

| Synthesis condition | Stable for short periods at 95-100°C in acidic solution | google.com | |

| pH | Acidic | Hydrolysis is acid-catalyzed | nih.gov |

| Synthesis medium | Formed and stable in hydrochloric acid | google.com | |

| Other | Incompatible materials | Strong acids, strong oxidizing agents, metals | synquestlabs.com |

Under normal conditions of storage and use, hazardous decomposition products are not expected to be produced. synquestlabs.com However, decomposition can be induced by high temperatures, such as in the event of a fire.

Thermal decomposition of this compound generates hazardous substances. synquestlabs.com The primary products of this thermal breakdown include:

Carbon oxides (e.g., carbon monoxide, carbon dioxide)

Nitrogen oxides

The hydrochloride salt itself, when heated, may also release hydrogen chloride gas, which is corrosive and can cause respiratory irritation. cdhfinechemical.com

Table 2: Hazardous Decomposition Products

| Condition | Decomposition Product | Hazard Type | Source(s) |

| Thermal Decomposition (Fire) | Carbon oxides (CO, CO₂) | Toxic gases | synquestlabs.com |

| Nitrogen oxides (NOx) | Toxic gases | synquestlabs.com | |

| Hydrogen chloride (HCl) | Corrosive, irritant gas | cdhfinechemical.com |

Advanced Characterization Techniques in Research

Spectroscopic and Crystallographic Analysis

A thorough review of available scientific literature did not yield specific studies detailing the intermolecular interactions of 3-Hydrazinobenzoic acid hydrochloride. Research, including crystallographic analysis and computational studies, which would provide data on hydrogen bonding and other non-covalent interactions, appears to be limited or not published for this specific compound.

In contrast, detailed studies have been conducted on its isomer, 4-hydrazinobenzoic acid hydrochloride. These investigations have revealed complex networks of hydrogen bonds involving the carboxylic acid group, the hydrazinium (B103819) group, and the chloride anion, as well as π-stacking interactions between the benzene (B151609) rings. However, due to the difference in the substitution pattern on the benzene ring (meta- vs. para-), these findings cannot be directly extrapolated to this compound, as the geometry and electronic distribution of the molecule would lead to significantly different intermolecular packing and interactions in the solid state.

Further research, including single-crystal X-ray diffraction and computational modeling, would be necessary to elucidate the specific nature of the intermolecular forces governing the crystal structure of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular and electronic characteristics of 3-hydrazinobenzoic acid and its derivatives. DFT studies on related hydrazinobenzoic acid compounds have been performed using the B3LYP functional with a 6-311G(d,p) basis set to calculate a range of properties. nih.govacs.orgnih.govresearchgate.net

DFT calculations are pivotal in determining the fundamental electronic properties that govern the behavior of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.govnih.gov

For hydrazinobenzoic acid derivatives, DFT calculations have been used to determine these energy levels. acs.orgnih.gov The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting tendency. These calculations are fundamental for predicting how the molecule will interact with other species. science.gov The HOMO-LUMO gap can be calculated as:

ΔE = ELUMO - EHOMO

Table 1: Calculated HOMO-LUMO Energy Levels for a Hydrazinobenzoic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.0 |

| ELUMO | -1.5 |

| ΔE (Energy Gap) | 4.5 |

Data is hypothetical and based on values for related compounds. Source: Adapted from DFT studies on hydrazinobenzoic acid derivatives. acs.orgnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.govnih.govsemanticscholar.org These descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to receive electrons.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

These descriptors have been calculated for various hydrazinobenzoic acid derivatives to predict their reactivity. acs.orgnih.gov Compounds with lower hardness and higher electrophilicity are generally more reactive.

Table 2: Calculated Reactivity Descriptors for a Hydrazinobenzoic Acid Derivative

| Reactivity Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.25 eV |

| Chemical Softness (S) | 0.44 eV⁻¹ |

| Electronegativity (χ) | 3.75 eV |

| Chemical Potential (μ) | -3.75 eV |

| Electrophilicity Index (ω) | 3.125 eV |

Data is hypothetical and based on values for related compounds. Source: Adapted from DFT studies on hydrazinobenzoic acid derivatives. acs.orgnih.govnih.gov

DFT calculations are instrumental in elucidating the mechanisms by which compounds like hydrazinobenzoic acid exert antioxidant activity. The primary mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this pathway is assessed by the Bond Dissociation Enthalpy (BDE).

Single Electron Transfer (SET): The antioxidant donates an electron to the radical, followed by proton transfer (PT). This mechanism is evaluated using the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then the resulting anion donates an electron. This is assessed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.govacs.orgnih.gov

Studies on hydrazinobenzoic acid derivatives have proposed that they can operate via these three mechanisms. nih.govnih.govresearchgate.net By calculating the relevant thermodynamic parameters (BDE, IP, PA), DFT can predict the most favorable antioxidant pathway in different environments (gas phase or in solution).

Non-covalent interactions, such as hydrogen bonds and π-stacking, are critical in determining the crystal structure and supramolecular assembly of molecules. lookchem.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to analyze these forces. lookchem.com For the related 4-hydrazinobenzoic acid hydrochloride, studies have shown a complex network of hydrogen bonds involving the carboxyl group, the hydrazinium moiety, and the chloride anion, which dictate the three-dimensional crystal packing. lookchem.com These analyses help in understanding the stability and physical properties of the solid-state material.

Calculation of Molecular and Electronic Properties

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govui.ac.id This method is widely used in drug discovery to screen for potential drug candidates by estimating the binding affinity and analyzing the interactions between the ligand and the active site of the protein target.

While specific molecular docking studies for this compound are not detailed in the provided search results, the methodology has been applied to numerous related hydrazide and hydrazone compounds to explore their potential as inhibitors of various enzymes. nih.gov For instance, hydrazide derivatives have been docked into the active sites of proteins like the main protease of SARS-CoV-2 to assess their antiviral potential. nih.gov Such studies involve preparing the protein and ligand structures, performing the docking simulation to generate various binding poses, and then scoring these poses based on binding energy. The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the protein's active site. nih.govui.ac.id This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

Computational and Theoretical Investigations of 3 Hydrazinobenzoic Acid Hydrochloride

In the realm of medicinal chemistry and drug design, computational and theoretical investigations serve as powerful tools to predict and understand the behavior of molecules at an atomic level. For 3-Hydrazinobenzoic acid hydrochloride, while direct and extensive computational studies are not widely available in peer-reviewed literature, we can infer its potential interaction profile and the methodologies used for such assessments by examining studies on its structural analogs, such as other hydrazinobenzoic acid derivatives and substituted benzoic acids. These computational approaches are crucial for predicting ligand-protein interactions, evaluating binding affinities, and establishing structure-activity relationships, thereby guiding the synthesis and development of new therapeutic agents.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate

3-Hydrazinobenzoic acid and its hydrochloride salt are recognized as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.comcymitquimica.com The presence of both a hydrazine (B178648) group and a carboxylic acid on the benzene (B151609) ring makes it a versatile precursor for creating more complex molecules. cymitquimica.com It is particularly useful in the production of heterocyclic compounds such as indoles and pyrazolone (B3327878) derivatives, which are significant scaffolds in many biologically active molecules. google.com The compound's utility as a starting material is highlighted in its application for synthesizing a variety of derivatives for drug discovery purposes. pharmaffiliates.com

Synthesis of Biologically Active Derivatives

The core structure of 3-hydrazinobenzoic acid is a key component in the synthesis of numerous derivatives with significant biological activities. mdpi.com By modifying its structure, scientists have developed compounds with potential therapeutic applications, notably as anti-cancer and antioxidant agents. acs.orgnih.gov The reactivity of the hydrazine group allows for the formation of hydrazones, which are known to possess a wide range of biological effects, including anticancer, antioxidant, and antimicrobial properties. acs.orgnih.gov

Derivatives of hydrazinobenzoic acid have been extensively investigated for their potential as anti-cancer agents. nih.gov The synthesis of novel compounds by modifying the 3-hydrazinobenzoic acid backbone has yielded derivatives that exhibit cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com These hydrazone derivatives, in particular, have shown promise in cancer chemotherapy research. nih.gov

The anti-proliferative activity of synthesized hydrazinobenzoic acid derivatives is commonly evaluated in vitro against a panel of human cancer cell lines. Among the most frequently studied are the HCT116 human colon carcinoma cell line and the MCF-7 human breast adenocarcinoma cell line. nih.govresearchgate.net

For instance, a study on 4-hydrazinobenzoic acid derivatives, which share a similar core structure, demonstrated potent inhibitory effects against both HCT-116 and MCF-7 cells. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these derivatives were comparable to the reference drug doxorubicin (B1662922). nih.gov Similarly, other research has shown that newly synthesized quinazolinone‐thiouracil and triazinone derivatives exhibit significant cytotoxic effects against these two cell lines. researchgate.net

Table 1: In Vitro Cytotoxic Activity of Selected Hydrazinobenzoic Acid Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Reference | Source |

|---|---|---|---|---|---|

| 4-Hydrazinobenzoic acid derivatives | HCT-116 | 21.3 ± 4.1 | Doxorubicin | 22.6 ± 3.9 | nih.gov |

| 4-Hydrazinobenzoic acid derivatives | MCF-7 | 28.3 ± 5.1 | Doxorubicin | 19.7 ± 3.1 | nih.gov |

| Triazinone derivative 13 | HCT116 | 8.37 ± 0.5 | Doxorubicin | 5.23 ± 0.3 | researchgate.net |

| Triazinone derivative 13 | MCF-7 | 3.81 ± 0.2 | Doxorubicin | 4.17 ± 0.2 | researchgate.net |

The anti-cancer effects of 3-hydrazinobenzoic acid derivatives are often attributed to specific molecular mechanisms. Two of the most prominent mechanisms investigated are the induction of apoptosis and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Several studies have shown that derivatives of hydrazinobenzoic acid can trigger this process in cancer cells. nih.govnih.gov For example, certain 4-hydrazinobenzoic acid derivatives were found to inhibit the proliferation of MCF-7 cells by inducing apoptosis. nih.gov This is often achieved through the activation of signaling pathways involving proteins like p53 and the MAPK family (ERK, p38, JNK), which ultimately lead to cell death. nih.govmdpi.com

VEGFR-2 Binding: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. nih.gov Inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.gov Derivatives incorporating the hydrazinobenzoic acid scaffold have been designed as VEGFR-2 inhibitors. nih.govnih.gov Molecular docking studies and in vitro kinase assays have confirmed that these compounds can bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its signaling pathway and thereby inhibiting angiogenesis. nih.govnih.gov

In addition to their anti-cancer properties, derivatives of 3-hydrazinobenzoic acid have been explored for their antioxidant potential. acs.orgchemicalbook.com The hydrazine and hydrazone moieties are known to contribute significantly to the antioxidant activities of these compounds. nih.gov These derivatives can neutralize harmful free radicals, which are implicated in a variety of diseases.

The antioxidant capacity of 3-hydrazinobenzoic acid derivatives is typically evaluated using a variety of in vitro spectrophotometric assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. acs.orgnih.govresearchgate.net

DPPH Assay: This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow which is measured by absorbance. acs.orgnih.gov

ABTS Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant compound, leading to a loss of color. acs.orgnih.gov

FRAP Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color. acs.orgnih.gov

Studies on a series of 4-hydrazinobenzoic acid derivatives showed that many of them possess significant radical scavenging activity, in some cases comparable to the standard antioxidant butylated hydroxylanisole (BHA). acs.orgnih.gov The antioxidant activity was found to be dependent on the specific substitutions on the core structure. acs.org

Table 2: Antioxidant Activity of Selected 4-Hydrazinobenzoic Acid Derivatives

| Assay | Compound | Activity (% Inhibition or Value) | Standard | Activity of Standard | Source |

|---|---|---|---|---|---|

| DPPH (20 µg/mL) | Compound 3 | ~72% | BHA (20 µg/mL) | ~92% | nih.gov |

| DPPH (20 µg/mL) | Compounds 5-9 | 70-72% | BHA (20 µg/mL) | ~92% | nih.gov |

| ABTS (20 µg/mL) | Compound 3 | 85.19 ± 0.17% | BHA (20 µg/mL) | 85.20 ± 0.33% | acs.org |

| ABTS (20 µg/mL) | Compounds 1-10 | 80-85% | BHA (20 µg/mL) | ~85% | nih.gov |

| FRAP | Compound 7 | 4120 ± 20.53 µmol Trolox/100 g | - | - | nih.gov |

Antioxidant Agents

Structure-Activity Relationships for Antioxidant Activity

Derivatives of hydrazinobenzoic acid have been investigated for their ability to scavenge free radicals, a key component of antioxidant activity. In one study, a series of 4-hydrazinobenzoic acid derivatives featuring isothiocyanate, benzylidene, and acid anhydride (B1165640) units were synthesized and evaluated. nih.gov All the synthesized derivatives demonstrated antioxidant effects when compared to the standard butylated hydroxylanisole (BHA). nih.govacs.org

Notably, superior antioxidant activity was seen in compounds bearing benzylidene and isothiocyanate substitutions. nih.govacs.org For instance, derivatives with these modifications (compounds 3 and 5–9) showed potent radical scavenging of 1,1-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 20 μg/mL. nih.gov Specifically, their scavenging activities ranged from 50.27% to 72.29%. nih.gov In the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay, a hydroxyl-methoxy derivative demonstrated the highest radical quenching activity (85.19%), nearly equal to that of the standard, BHA (85.20%). nih.govacs.org The parent hydrazinobenzoic acid compound showed moderate activity, while certain other derivatives exhibited the lowest activity. nih.gov

The proposed mechanisms by which these derivatives exert their antioxidant effects include single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET). nih.gov The degree and position of hydroxylation on the aromatic ring are also known to significantly influence antioxidant capabilities in benzoic acid derivatives. nih.gov

Table 1: Antioxidant Activity of 4-Hydrazinobenzoic Acid Derivatives

| Compound | Type of Derivative | DPPH Scavenging Activity (%) at 20 μg/mL | ABTS Scavenging Activity (%) at 20 μg/mL |

|---|---|---|---|

| 3 | Hydroxyl-methoxy | Potent (70-72% range) | 85.19 |

| 5-9 | Benzylidene/Isothiocyanate | Potent (70-72% range) | 80.60 - 84.34 |

| 1 | Parent Compound | 41.48 | 74.52 |

| 11, 12 | Other Substitutions | Low (17.21 - 18.52) | Moderate (34.77 - 46.55) |

| BHA | Standard | 92 | 85.20 |

Data sourced from studies on 4-hydrazinobenzoic acid derivatives. nih.govacs.org

Antimicrobial Activity

The versatile structure of hydrazinobenzoic acid has been leveraged to create derivatives with significant activity against both bacteria and fungi, including drug-resistant strains.

Acinetobacter baumannii and Staphylococcus aureus are part of the ESKAPE group of pathogens known for their ability to develop resistance to antibiotics. nih.gov Hydrazone derivatives of 4-hydrazinobenzoic acid have shown promise as potent growth inhibitors of these challenging bacteria. nih.gov In a study focused on creating coumarin-pyrazole-hydrazone hybrids, several molecules were identified as effective agents against multiple strains of S. aureus and A. baumannii. nih.gov

Specifically, a bischloro derivative was a potent inhibitor of drug-resistant S. aureus strains with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL. nih.gov Another derivative, a 4-trifluoromethyl phenyl compound, was also a potent and selective inhibitor of drug-resistant S. aureus. nih.gov While some compounds showed broad-spectrum activity, a 3-chloro-4-fluoro substituted molecule demonstrated moderate activity against A. baumannii. nih.gov Another study focusing on aromatic hydrazides found 34 compounds that acted as low- to sub-micromolar inhibitors of A. baumannii growth, with MIC values ranging from ≤0.125 μg/mL to 8 μg/mL against a wide array of multidrug-resistant clinical isolates. nih.gov

Table 2: Antibacterial Activity of Selected Hydrazone Derivatives of 4-Hydrazinobenzoic Acid

| Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Bischloro derivative (21) | S. aureus (drug-resistant) | 3.125 μg/mL | nih.gov |

| 3-Chloro-2-fluoro derivative (22) | S. aureus | 3.125 μg/mL | nih.gov |

| 3-Chloro-4-fluoro derivative (23) | A. baumannii | Moderate Activity | nih.gov |

| 4-Trifluoromethyl phenyl derivative (24) | S. aureus (drug-resistant) | 6.25 μg/mL | nih.gov |

| Bromo substituted hydrazone (5i) | A. baumannii | 1.56 μg/mL | sci-hub.se |

Data from studies on hydrazone derivatives synthesized using a benzoic acid scaffold. nih.govsci-hub.se

Candida albicans is a common opportunistic yeast that can cause significant infections, with resistance to existing antifungal drugs on the rise. nih.gov Hydrazine-based compounds, including derivatives of 3-hydrazinobenzoic acid, have emerged as promising antifungal agents. nih.gov

A screening of hybrid compounds containing pyrrolidinone rings and hydrazine moieties identified three molecules (Hyd.H, Hyd.OCH3, and Hyd.Cl) with significant, rapid fungicidal activity against C. albicans. nih.gov These compounds were also effective against clinically isolated fluconazole- or caspofungin-resistant C. albicans strains and were shown to decrease the formation of fungal biofilms. nih.gov

In another study, a novel quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than the standard drug Amphotericin B against most clinical isolates of C. albicans, as well as other Candida species like C. glabrata and C. parapsilosis. nih.govresearchgate.net Similarly, thiazolylhydrazone derivatives have demonstrated antifungal activity against C. albicans with MICs ranging from 0.125–16.0 μg/mL and have shown efficacy in murine models of candidiasis. mdpi.com

Anti-inflammatory and Analgesic Properties (of indazolone derivatives)

Hydrazones and their derivatives are recognized for a wide range of biological activities, including anti-inflammatory and analgesic effects. nih.govnih.gov This has led to research into these compounds as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which can have significant gastrointestinal side effects. nih.gov The anti-inflammatory action of many of these compounds is mediated through the inhibition of cyclooxygenase (COX) enzymes. rjeid.com

While 3-hydrazinobenzoic acid is a known precursor for indazolone derivatives, specific studies detailing the anti-inflammatory and analgesic properties of indazolones derived directly from it are not extensively covered in the available research. However, studies on closely related hydrazone structures demonstrate the potential of this chemical class. For example, various series of hydrazone derivatives have been synthesized and shown to exhibit potent anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema assay. nih.govnih.gov Some of these compounds have shown efficacy comparable to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.gov For instance, certain derivatives of N-pyrrolylcarbohydrazide and phthalic anhydride-based benzylidene-hydrazides have demonstrated significant reductions in inflammation and pain responses in animal models. nih.govnih.gov

Antitrypanosomal Activity (of benzoic acid derivatives)

Derivatives of benzoic acid are being actively investigated as potential treatments for Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.gov The current treatments, nifurtimox (B1683997) and benznidazole, have significant toxicity and efficacy limitations. nih.gov

Research has shown that the presence of nitrogen-containing groups, such as a hydrazine moiety, on the benzoic acid core can be crucial for activity against the parasite. nih.gov These compounds are often designed to inhibit key parasitic enzymes like trans-sialidase. mdpi.com A series of new thiosemicarbazones derived from kaurenoic acid were synthesized and tested against T. cruzi, with seven of the derivatives showing more activity than the parent compound, with IC50 values ranging from 2 to 24.0 μM. nih.gov The o-nitro-benzaldehyde-thiosemicarbazone derivative was the most potent, with an IC50 of 2.0 μM. nih.gov These findings indicate that structural modifications, including the addition of hydrazine-derived groups, can significantly enhance antitrypanosomal activity. nih.gov

Table 3: Antitrypanosomal Activity of Kaurenoic Acid Thiosemicarbazone Derivatives

| Derivative | IC50 against T. cruzi (μM) |

|---|---|

| o-nitro-benzaldehyde-thiosemicarbazone | 2.0 |

| Other active derivatives (7 total) | 2.0 - 24.0 |

| Kaurenoic acid (parent compound) | > 24.0 |

Data sourced from a study on thiosemicarbazone derivatives. nih.gov

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs is a key strategy in medicinal chemistry to overcome limitations of drug candidates, such as poor solubility, instability, or lack of site-specific delivery. rsc.org A prodrug is an inactive compound that is converted into an active drug within the body, often through enzymatic or chemical reactions. nih.gov

The hydrazine group of 3-hydrazinobenzoic acid is particularly well-suited for creating hydrazone-linked prodrugs. The resulting C=N-NH bond in a hydrazone can be designed to be stable in the general circulation but cleavable under specific physiological conditions. For example, the acidic microenvironment of tumors or the low pH inside cellular lysosomes can trigger the hydrolysis of the hydrazone bond, releasing the active drug specifically at the target site. This approach can enhance the therapeutic efficacy of a drug while minimizing systemic side effects. ethz.ch

While specific prodrugs utilizing 3-hydrazinobenzoic acid hydrochloride are not detailed in the reviewed literature, the principle is well-established. For instance, peptide-guided prodrugs have been developed that incorporate a pH-sensitive hydrazone bridge to deliver chemotherapeutic agents like doxorubicin directly to cancer cells. These systems demonstrate the feasibility and potential of using hydrazone linkers for targeted drug delivery.

Applications in Analytical and Material Sciences

Analytical Methods for Biomolecule Detection and Quantification

The hydrazino group in 3-Hydrazinobenzoic acid hydrochloride is a key functional group for the derivatization of carbonyl compounds, such as aldehydes and ketones, which are present in many biomolecules. This derivatization is instrumental in enhancing the sensitivity and specificity of analytical methods for their detection and quantification.

One significant application is in the field of mass spectrometry (MS). 3-Hydrazinobenzoic acid (3-HBA) serves as a critical derivatization agent that improves the analysis of various biomolecules. nih.gov The primary mechanism involves the reaction of the hydrazino group with carbonyl functionalities on the biomolecules. This reaction not only facilitates better ionization efficiency but also simplifies their detection. A notable example is in the mass calibration and rapid profiling of N-glycans by MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry). nih.gov

The principle of using hydrazinobenzoic acid derivatives as derivatizing agents is further exemplified by its isomer, 4-Hydrazinobenzoic acid (HBA). HBA has been successfully employed for the analysis of low-molecular-weight aldehydes using high-performance liquid chromatography (HPLC) with UV detection and capillary electrophoresis with diode array detection (CE-DAD). mdpi.comsigmaaldrich.com In these methods, HBA reacts with aldehydes to form stable hydrazones, which can be easily detected. mdpi.comsigmaaldrich.com This approach has proven to be advantageous due to the stability of the reagent, its solubility, and the high selectivity and sensitivity it provides. mdpi.comsigmaaldrich.com The derivatization is often coupled with extraction techniques like gas-diffusion microextraction (GDME) to yield clean extracts of the derivatized aldehydes for analysis. mdpi.comsigmaaldrich.com

Table 1: Application of Hydrazinobenzoic Acid Derivatives in Analytical Chemistry

| Analytical Technique | Analyte | Derivatizing Agent | Purpose of Derivatization | Reference |

| MALDI-TOF MS | N-Glycans | 3-Hydrazinobenzoic acid (3-HBA) | Enhance ionization efficiency and detection | nih.gov |

| HPLC-UV, CE-DAD | Low-molecular-weight aldehydes | 4-Hydrazinobenzoic acid (HBA) | Formation of stable, detectable hydrazones | mdpi.comsigmaaldrich.com |

| LC-MS | Aldehydes | 4-Hydrazinobenzoic acid (HBA) | Identification and quantification | sigmaaldrich.com |

Polymer Chemistry: Cross-linking Agents and Material Properties

The bifunctional nature of this compound, possessing both a nucleophilic hydrazide group and a carboxylic acid, suggests its potential as a monomer or a cross-linking agent in polymer chemistry. Hydrazide groups are known to react with carbonyl groups (aldehydes and ketones) to form hydrazone linkages, a reaction that can be utilized for creating cross-linked polymer networks. nih.gov

Research into hydrazide-containing polymers has demonstrated their versatility. For instance, poly(acryloyl hydrazide) has been synthesized and used as a scaffold for creating functional polymers through post-polymerization modification. nih.gov This highlights the utility of the hydrazide group in building complex polymer architectures.

A significant application of hydrazide chemistry in polymers is the formation of self-crosslinking hydrogels. Elastin-like block copolymers have been engineered to include aldehyde or hydrazide functional groups. These groups can react with each other to form hydrazone bonds, leading to the self-crosslinking of the material without the need for external initiators or producing harmful by-products. nih.gov This approach is particularly promising for biomedical applications where biocompatibility is crucial. nih.gov

While direct studies on the use of this compound as a primary cross-linking agent are not extensively documented in the reviewed literature, its structure is analogous to other bifunctional molecules used for this purpose. The carboxylic acid group can be activated to react with amines or alcohols, while the hydrazide group can react with carbonyls. This dual reactivity could potentially be exploited to create novel polymer structures with tailored properties. For example, it could be incorporated into polyester (B1180765) or polyamide chains via its carboxylic acid group, leaving the hydrazide group available for subsequent cross-linking reactions.

Table 2: Potential Roles of this compound in Polymer Chemistry

| Potential Role | Reactive Groups | Resulting Linkage/Structure | Potential Application |

| Functional Monomer | Carboxylic acid, Hydrazide | Polymer backbone with pendant hydrazide groups | Preparation of functional polymers |

| Cross-linking Agent | Carboxylic acid, Hydrazide | Hydrazone cross-links | Development of hydrogels and cross-linked materials |

Bioconjugation Techniques

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in biotechnology and pharmaceutical sciences. The formation of hydrazone linkages through the reaction of a hydrazide with an aldehyde or ketone is a well-established and versatile bioconjugation strategy. nih.govacs.org This reaction is favored for its specificity and the stability of the resulting hydrazone bond, which is generally stable under physiological conditions but can be designed to be cleavable under specific pH conditions. nih.gov

This compound, with its accessible hydrazide group, is a potential reagent for such bioconjugation reactions. The hydrazide can be used to label biomolecules that contain or can be modified to contain aldehyde or ketone groups. This includes proteins, glycoproteins, and nucleic acids.

The general utility of hydrazide derivatives in bioconjugation is well-documented. For instance, heterobifunctional crosslinkers containing a hydrazide moiety on one end and another reactive group (e.g., a maleimide (B117702) for reaction with thiols) on the other are used to link different types of biomolecules. nih.gov The formation of hydrazone bonds is also a key reaction in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody.

While specific, widespread applications of this compound in commercially available bioconjugation kits or therapies are not prominently reported, its chemical properties align with the requirements for a bioconjugation reagent. Its aromatic core could also introduce a level of rigidity to the linker, which can be advantageous in certain applications.

Table 3: Principles of Hydrazone-Based Bioconjugation

| Reactant 1 (on Biomolecule) | Reactant 2 (Linker/Tag) | Resulting Bond | Key Features |

| Aldehyde/Ketone | Hydrazide (e.g., from 3-Hydrazinobenzoic acid) | Hydrazone | Specific reaction, stable bond, can be pH-sensitive |

| Thiol | Maleimide | Thioether | Stable covalent bond |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of 3-hydrazinobenzoic acid hydrochloride has traditionally been achieved through a two-step process involving the diazotization of an aniline, followed by a reduction. A common method starts with 3-aminobenzoic acid, which is treated with sodium nitrite (B80452) and hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reduced using a reagent like tin(II) chloride dihydrate to yield 3-hydrazinylbenzoic acid with reported yields of around 81%. chemicalbook.com

However, these traditional methods can have drawbacks, including long reaction times (3-4 hours), modest yields (ranging from 63-72% in some cases), and the use of costly or difficult-to-handle reducing agents. google.com

To address these limitations, research into novel synthetic pathways is a key future direction. An improved method has been proposed utilizing meta-toluidine as the starting material and sodium metabisulfite (B1197395) as the reducing agent. This process is conducted under controlled temperature (15-25 °C) and pH (7-9) conditions. google.com This alternative pathway is reported to offer significant advantages, including higher yields, shorter production cycles, and reduced manufacturing costs, thereby representing a more efficient and scalable approach for industrial applications. google.com

Table 1: Comparison of Synthetic Pathways for Hydrazinobenzoic Acid

| Aspect | Traditional Method | Improved Method |

|---|---|---|

| Starting Material | 3-Aminobenzoic Acid | meta-Toluidine |

| Key Reagents | Sodium Nitrite, Tin(II) Chloride | Sodium Nitrite, Sodium Metabisulfite |

| Reported Yield | ~63-81% chemicalbook.comgoogle.com | Higher than traditional methods google.com |

| Reaction Time | 3-4 hours google.com | Shorter production cycle google.com |

| Key Advantages | Well-established procedure | Higher yield, lower cost, improved efficiency google.com |

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

While this compound is a valuable building block, its true potential may lie in its derivatives. The hydrazine (B178648) and carboxylic acid functional groups are ripe for chemical modification, allowing for the creation of a diverse library of new molecules. Research on analogous compounds, such as 4-hydrazinobenzoic acid and iodobenzoic acid, has demonstrated that derivatization can lead to significantly enhanced biological activity. nih.govresearchgate.net

Future work will likely focus on synthesizing novel acylhydrazones by condensing 3-hydrazinobenzoic acid with various aromatic aldehydes. This approach has been successful in producing derivatives of iodobenzoic acid with promising antimicrobial effects, even against resistant strains like MRSA. researchgate.net Other synthetic avenues include the creation of derivatives featuring isothiocyanate, benzylidene, and acid anhydride (B1165640) core units. nih.govacs.org These modifications have been shown to impart potent antioxidant properties to the parent molecules. nih.govacs.org The goal of such synthetic programs is to establish a clear structure-activity relationship (SAR), guiding the design of advanced derivatives with optimized potency and selectivity for specific biological targets.

In-depth Mechanistic Studies of Biological Activities

A critical component of future research is to move beyond preliminary activity screening to a deep understanding of how these molecules function at a cellular and molecular level. For derivatives that exhibit antioxidant properties, detailed mechanistic studies are essential. Research on 4-hydrazinobenzoic acid derivatives has proposed several antioxidant mechanisms, including Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netacs.org These hypotheses were investigated using sophisticated methods like Density Functional Theory (DFT) studies, which calculate descriptors such as bond dissociation enthalpy (BDE) and ionization potential (IP) to elucidate the most likely mechanism of action. nih.govresearchgate.net

Similar in-depth studies will be crucial for any new bioactive derivatives of 3-hydrazinobenzoic acid. By understanding the precise mechanism—for example, how a derivative inhibits a specific enzyme or scavenges free radicals—researchers can make more informed decisions in the design of next-generation compounds with improved efficacy.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The field of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). sigmaaldrich.com These powerful computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and optimize molecular structures far more rapidly than traditional methods. nih.gov Although specific applications of AI to this compound are not yet widely reported, the potential is immense.

Future research could leverage AI and ML in several ways:

Virtual Screening: AI algorithms can screen massive virtual libraries of potential derivatives of 3-hydrazinobenzoic acid to identify those with the highest predicted binding affinity for a specific biological target.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 3-hydrazinobenzoic acid scaffold, optimized for desired properties like high efficacy and low toxicity.

Predictive Modeling: Machine learning models, trained on existing data, can predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to prioritize which compounds to synthesize and test in the lab. cymitquimica.com

By integrating AI, researchers can significantly accelerate the discovery and development timeline, reducing costs and improving the success rate of identifying promising new therapeutic agents. acs.org

Clinical Translation Potential

Currently, there is no publicly available information from clinical trial registries regarding the evaluation of this compound or its direct derivatives in human clinical trials. The journey from a promising compound in the laboratory to an approved therapeutic is long and complex. For a derivative of 3-hydrazinobenzoic acid to reach this stage, it would first need to demonstrate significant and consistent efficacy and a strong safety profile in extensive preclinical studies, including cell-based assays and animal models. Should a lead candidate emerge from these preclinical evaluations, the subsequent steps would involve filing for regulatory approval to initiate Phase I clinical trials to assess safety in humans. Therefore, the clinical translation of compounds based on this scaffold remains a distant but important future goal, contingent on the success of the foundational research directions outlined above.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Hydrazinobenzoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via hydrazine substitution on a benzoic acid derivative. Optimize reaction conditions by using ethanol or methanol as solvents under reflux (60–80°C) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometric ratios (e.g., hydrazine:substrate = 1.2:1) to minimize side products .

- Validation : Confirm purity using HPLC (>98% purity threshold) and structural integrity via NMR (e.g., ¹H NMR for hydrazine proton signals at δ 4.5–5.0 ppm) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Protocols :

- Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood with adequate ventilation to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from oxidizing agents and acids to prevent decomposition .

- Emergency Measures : In case of exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline solution for 20 minutes. Seek medical evaluation if irritation persists .

Q. How can researchers characterize the purity and stability of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile:water (70:30, 0.1% TFA) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for hydrochloride salts) to assess thermal stability .

- Karl Fischer Titration : Quantify hygroscopicity, as hydrochloride salts may absorb moisture during storage .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrazine substitution reaction in synthesizing this compound?

- Mechanistic Studies : The reaction proceeds via nucleophilic aromatic substitution (SNAr), where hydrazine attacks the electron-deficient aromatic ring. Density Functional Theory (DFT) calculations can model transition states and activation energies. Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track reaction pathways via mass spectrometry .

- Challenges : Competing side reactions (e.g., over-substitution) may occur; mitigate via controlled temperature and stepwise reagent addition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation :

- Compare assay conditions (e.g., cell lines, pH, incubation time) across studies. For example, discrepancies in IC₅₀ values may arise from variations in buffer systems (PBS vs. HEPES).

- Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What strategies are effective for impurity profiling in scaled-up synthesis of this compound?

- Impurity Identification :

- Use LC-MS to detect by-products (e.g., unreacted starting materials or dimerization products).

- Compare retention times and fragmentation patterns against synthetic standards .

- Process Optimization : Implement continuous flow reactors for improved mixing and heat transfer, reducing impurity formation by >15% compared to batch methods .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacokinetic studies?

- Solubility Profiling : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask methods. The hydrochloride salt typically enhances aqueous solubility by 3–5× compared to the free base .

- Bioavailability Testing : Conduct in vivo studies in rodent models, comparing plasma concentration-time curves (AUC) for salt vs. free forms. Use LC-MS/MS for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.